molecular formula C11H14BrN B13621624 7-Bromo-3,3,6-trimethylindoline

7-Bromo-3,3,6-trimethylindoline

Cat. No.: B13621624
M. Wt: 240.14 g/mol
InChI Key: OVEXENHZCZLMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,3,6-trimethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position and three methyl groups at the 3rd and 6th positions of the indoline ring. Indole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3,6-trimethylindoline typically involves the bromination of 3,3,6-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3,6-trimethylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 3,3,6-trimethylindoline.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include indole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The major product is 3,3,6-trimethylindoline.

Scientific Research Applications

7-Bromo-3,3,6-trimethylindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3,6-trimethylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but without the bromine atom.

    5-Bromo-3,3,6-trimethylindoline: A positional isomer with the bromine atom at the 5th position.

    3,3,6-Trimethylindoline: The parent compound without the bromine atom.

Uniqueness

7-Bromo-3,3,6-trimethylindoline is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and biological properties. This compound’s specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-3,3,6-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrN/c1-7-4-5-8-10(9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

OVEXENHZCZLMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CN2)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.